molecular formula C28H27N3O B4267570 4-[(4-benzyl-1-piperazinyl)carbonyl]-8-methyl-2-phenylquinoline

4-[(4-benzyl-1-piperazinyl)carbonyl]-8-methyl-2-phenylquinoline

Cat. No. B4267570
M. Wt: 421.5 g/mol
InChI Key: KYIQTFKLXKGCBI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[(4-benzyl-1-piperazinyl)carbonyl]-8-methyl-2-phenylquinoline is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. It is a quinoline derivative that has been extensively studied for its various biological properties, including its mechanism of action, biochemical and physiological effects, and future directions for research.

Mechanism of Action

The mechanism of action of 4-[(4-benzyl-1-piperazinyl)carbonyl]-8-methyl-2-phenylquinoline involves its ability to inhibit the activity of certain enzymes and receptors in the body. It has been shown to inhibit the activity of acetylcholinesterase, an enzyme that breaks down the neurotransmitter acetylcholine. This inhibition leads to an increase in the levels of acetylcholine in the brain, which is beneficial in the treatment of Alzheimer's disease.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4-[(4-benzyl-1-piperazinyl)carbonyl]-8-methyl-2-phenylquinoline are diverse. It has been shown to have antioxidant properties, which can protect cells from damage caused by free radicals. It has also been shown to have anti-inflammatory properties, which can reduce inflammation in the body. Additionally, it has been shown to have anxiolytic properties, which can reduce anxiety and promote relaxation.

Advantages and Limitations for Lab Experiments

The advantages of using 4-[(4-benzyl-1-piperazinyl)carbonyl]-8-methyl-2-phenylquinoline in lab experiments include its diverse range of biological properties, which make it a useful tool for studying various diseases and physiological processes. However, its limitations include its toxicity and potential side effects, which must be carefully considered when using it in experiments.

Future Directions

There are many future directions for research on 4-[(4-benzyl-1-piperazinyl)carbonyl]-8-methyl-2-phenylquinoline. One area of interest is its potential use as a therapeutic agent in the treatment of cancer. It has been shown to have cytotoxic effects on cancer cells, and further research is needed to determine its efficacy in treating various types of cancer. Additionally, it has been shown to have potential as a treatment for neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. Further research is needed to determine the optimal dosage and administration of the compound for these applications. Finally, it has been shown to have potential as an antimicrobial and antifungal agent, and further research is needed to determine its efficacy in these applications.

Scientific Research Applications

The scientific research application of 4-[(4-benzyl-1-piperazinyl)carbonyl]-8-methyl-2-phenylquinoline is vast. It has been studied for its potential use as a therapeutic agent in the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. It has also been studied for its antimicrobial and antifungal properties.

properties

IUPAC Name

(4-benzylpiperazin-1-yl)-(8-methyl-2-phenylquinolin-4-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H27N3O/c1-21-9-8-14-24-25(19-26(29-27(21)24)23-12-6-3-7-13-23)28(32)31-17-15-30(16-18-31)20-22-10-4-2-5-11-22/h2-14,19H,15-18,20H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYIQTFKLXKGCBI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CC=C1)C(=CC(=N2)C3=CC=CC=C3)C(=O)N4CCN(CC4)CC5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H27N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4-Benzylpiperazin-1-yl)(8-methyl-2-phenylquinolin-4-yl)methanone

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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